Methyl 5-chloro-2,3-difluoro-4-methoxybenzoate
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Overview
Description
Methyl 5-chloro-2,3-difluoro-4-methoxybenzoate is an organic chemical compound belonging to the class of benzoates. It has the molecular formula C9H7ClF2O3 and a molecular weight of 236.60 g/mol. This compound is characterized by the presence of a chloro, difluoro, and methoxy substituent on the benzoate ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-2,3-difluoro-4-methoxybenzoate typically involves the esterification of 5-chloro-2,3-difluoro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures high efficiency and safety in industrial settings.
Types of Reactions:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring make this compound susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products Formed:
Substitution: Formation of methoxy-substituted derivatives.
Reduction: Formation of 5-chloro-2,3-difluoro-4-methoxybenzyl alcohol.
Oxidation: Formation of 5-chloro-2,3-difluoro-4-methoxybenzoic acid.
Scientific Research Applications
Methyl 5-chloro-2,3-difluoro-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2,3-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The chloro, fluoro, and methoxy substituents on the benzene ring influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 4-chloro-2,3-difluoro-5-methoxybenzoate
- Methyl 5-chloro-3,4-difluoro-2-methoxybenzoate
Comparison: Methyl 5-chloro-2,3-difluoro-4-methoxybenzoate is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, as well as varying degrees of biological activity and selectivity.
Properties
IUPAC Name |
methyl 5-chloro-2,3-difluoro-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMRNTCDIXEIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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